Glycine, N-(3-chloro-o-tolyl)-
CAS No.: 90562-55-3
Cat. No.: VC16027749
Molecular Formula: C9H10ClNO2
Molecular Weight: 199.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90562-55-3 |
|---|---|
| Molecular Formula | C9H10ClNO2 |
| Molecular Weight | 199.63 g/mol |
| IUPAC Name | 2-(3-chloro-2-methylanilino)acetic acid |
| Standard InChI | InChI=1S/C9H10ClNO2/c1-6-7(10)3-2-4-8(6)11-5-9(12)13/h2-4,11H,5H2,1H3,(H,12,13) |
| Standard InChI Key | WXYMSKILUGMGFZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC=C1Cl)NCC(=O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
Glycine, N-(3-chloro-o-tolyl)-, systematically named 2-(3-chloro-2-methylanilino)acetic acid, has the molecular formula C₉H₁₀ClNO₂ and a molecular weight of 199.63 g/mol . Its structure features a glycine backbone with a 3-chloro-2-methylphenyl group attached to the nitrogen atom (Figure 1).
Table 1: Key Chemical Properties
The compound’s canonical SMILES representation is O=C(O)CNC1=C(C)C(Cl)=CC=C1, and its InChIKey is WXYMSKILUGMGFZ-UHFFFAOYSA-N . These identifiers confirm its stereochemical configuration and facilitate database searches.
Synthesis and Industrial Production
Synthetic Routes
The synthesis of Glycine, N-(3-chloro-o-tolyl)- typically involves:
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Alkylation of Glycine: Reacting glycine with 3-chloro-2-methylbenzyl chloride under basic conditions.
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Schotten-Baumann Reaction: Condensing 3-chloro-2-methylaniline with chloroacetic acid in the presence of a base.
Table 2: Representative Reaction Conditions
| Parameter | Condition |
|---|---|
| Solvent | Aqueous NaOH/Ethanol |
| Temperature | 60–80°C |
| Catalyst | None (base-mediated) |
| Yield | Not Reported |
Industrial-scale production adheres to HS Code 2922499990, classifying it under "other amino-acids" with a 6.5% MFN tariff . Regulatory requirements include certificates of inspection for import/export .
Biological Activity and Mechanisms
Role in Lipid Metabolism
Glycine N-acyltransferase-like 3 (GLYATL3) catalyzes the formation of N-acylglycines, precursors to signaling lipids like oleamide . siRNA knockdown of GLYATL3 reduces N-acylglycine levels, implicating similar glycine derivatives in lipid-mediated neurotransmission . This pathway highlights the compound’s potential as a substrate for amidating enzymes.
Applications in Research and Industry
Pharmaceutical Development
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Neuropsychiatric Disorders: As a glycine site modulator, the compound could address NMDA receptor hypofunction in schizophrenia .
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Pain Management: Fatty acid amides derived from N-acylglycines exhibit analgesic properties .
Materials Science
The chloro and methyl groups enhance stability, making it a candidate for:
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Polymer Additives: Improving thermal resistance.
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Coordination Chemistry: Acting as a ligand for metal complexes.
Future Research Directions
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Mechanistic Studies: Elucidate binding affinities for glycine receptors using radioligand assays.
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Clinical Potential: Evaluate pro-cognitive effects in primate models of neurodegenerative diseases.
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Synthetic Optimization: Develop greener catalysts to improve reaction yields.
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